Icometasone Icometasone
Brand Name: Vulcanchem
CAS No.: 4647-20-5
VCID: VC20783606
InChI: InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Molecular Formula: C22H29ClO5
Molecular Weight: 408.9 g/mol

Icometasone

CAS No.: 4647-20-5

Cat. No.: VC20783606

Molecular Formula: C22H29ClO5

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

Icometasone - 4647-20-5

CAS No. 4647-20-5
Molecular Formula C22H29ClO5
Molecular Weight 408.9 g/mol
IUPAC Name (8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Standard InChI Key NBMKJKDGKREAPL-CXSFZGCWSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Chemical Identity and Structural Characteristics

Icometasone, also known as Icomethasone, is a synthetic glucocorticoid corticosteroid with distinct structural features that contribute to its pharmacological profile. The compound is classified as a pregna-1,4-diene derivative, containing multiple functional groups that influence its receptor-binding capabilities.

Basic Chemical Information

The fundamental chemical properties of Icometasone are summarized in the following table:

PropertyValue
Chemical Name9α-Chloro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione
CAS Registry Number4647-20-5
Molecular FormulaC₂₂H₂₉ClO₅
Molecular Weight408.9 g/mol
IUPAC Name(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

The molecular structure of Icometasone features a 9α-chloro substitution and hydroxyl groups at positions 11β, 17α, and 21. The compound also contains a methyl group at position 16α, which differentiates it from certain other corticosteroids . These structural elements play crucial roles in determining the compound's receptor binding affinity and biological activity.

Structural Relationship to Other Corticosteroids

Icometasone bears structural similarities to other synthetic corticosteroids, particularly those derived from the pregnane skeleton. Its 16α-methyl substitution represents a structural modification that has been employed in several corticosteroid developments to enhance potency and reduce mineralocorticoid effects. This structural feature is also found in mometasone, though the latter contains additional modifications that have contributed to its successful clinical application .

Pharmacological Properties and Mechanism of Action

As with other glucocorticoids, Icometasone's biological effects are primarily mediated through interaction with glucocorticoid receptors, initiating a cascade of molecular events that ultimately influence gene expression patterns related to inflammatory and immune responses.

Receptor Binding and Cellular Effects

Icometasone functions by binding to cytoplasmic glucocorticoid receptors in target tissues. This interaction initiates a conformational change in the receptor, promoting its translocation to the nucleus where it modulates the transcription of various genes involved in inflammatory and immune responses. The compound's specific structural features potentially influence its binding affinity and selectivity for glucocorticoid receptors compared to mineralocorticoid receptors, though precise comparative binding data remains limited in the available literature.

Pharmacokinetic Profile

Research indicates that Icometasone demonstrates significant absorption and distribution properties when administered through various routes, though specific details regarding its metabolism and elimination remain underrepresented in publicly available research. The compound's lipophilicity, determined by its chemical structure, likely influences its tissue penetration and distribution characteristics, factors critical for topical corticosteroid efficacy.

Comparison with Marketed Corticosteroids

Understanding Icometasone's place in the corticosteroid landscape requires comparison with successfully marketed agents that share structural or pharmacological similarities.

Structural and Functional Comparisons

Mometasone furoate, a marketed corticosteroid with structural similarities to Icometasone, demonstrates potent anti-inflammatory activity with minimized systemic effects. This compound features a furoate ester at position 17, which enhances its lipophilicity and tissue retention . The absence of this modification in Icometasone may partially explain differences in their developmental trajectories, though other factors likely contributed to commercial decisions regarding these compounds.

Limitations in Research and Development

The limited progression of Icometasone from laboratory investigation to clinical application highlights various challenges in corticosteroid development.

Research Gaps

Available research on Icometasone demonstrates significant gaps, particularly regarding comprehensive pharmacokinetic profiles, long-term safety data, and comparative efficacy in specific disease models . These limitations reflect the compound's early abandonment in the development pipeline, possibly due to the emergence of more promising alternatives or unfavorable preliminary findings.

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